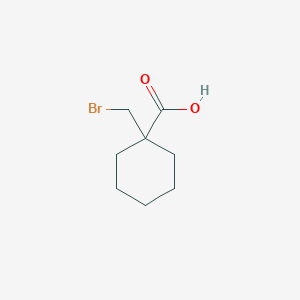

1-(bromomethyl)cyclohexane-1-carboxylic acid

説明

1-(Bromomethyl)cyclohexane-1-carboxylic acid is a cyclohexane derivative featuring a bromomethyl (-CH2Br) and a carboxylic acid (-COOH) group attached to the same carbon atom.

The bromomethyl group enhances electrophilicity, making the compound valuable in pharmaceutical and polymer chemistry as an intermediate. Its physicochemical properties, such as solubility and acidity, are influenced by the electron-withdrawing carboxylic acid and bromine substituents.

特性

IUPAC Name |

1-(bromomethyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrO2/c9-6-8(7(10)11)4-2-1-3-5-8/h1-6H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQQBFVCGZIBRCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CBr)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)cyclohexane-1-carboxylic acid can be synthesized through various methods. One common approach involves the bromination of cyclohexane-1-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs under reflux conditions in an inert solvent like carbon tetrachloride or chloroform .

Industrial Production Methods: Industrial production of 1-(bromomethyl)cyclohexane-1-carboxylic acid often involves large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

化学反応の分析

Types of Reactions: 1-(Bromomethyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

Oxidation Reactions: The compound can be oxidized to form cyclohexane-1-carboxylic acid derivatives with different functional groups.

Reduction Reactions: Reduction of the bromomethyl group can yield cyclohexane-1-carboxylic acid or its derivatives

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) under mild heating.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents

Major Products:

- Substitution reactions yield various substituted cyclohexane-1-carboxylic acid derivatives.

- Oxidation reactions produce cyclohexane-1-carboxylic acid derivatives with different oxidation states.

- Reduction reactions result in the formation of cyclohexane-1-carboxylic acid or its reduced derivatives .

科学的研究の応用

Applications in Organic Synthesis

1. Intermediate in Drug Development

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. For instance, it has been utilized in the enantioselective synthesis of chiral compounds that are crucial for drug efficacy. A notable example is its use in synthesizing (S)-3-cyclohexene-1-carboxylic acid, a precursor for the anticoagulant Edoxaban.

| Application | Description |

|---|---|

| Enantioselective synthesis | Used to create chiral precursors for pharmaceuticals |

| Intermediate in complex organic molecules | Facilitates the synthesis of various drug compounds |

2. Material Science

In material science, 1-(bromomethyl)cyclohexane-1-carboxylic acid is employed to develop new materials with specific properties due to its unique structural characteristics. The compound's reactivity allows it to participate in polymerization reactions, contributing to the creation of novel polymeric materials.

Medicinal Chemistry

3. Potential Anticancer Agents

Recent studies have explored the potential of derivatives of 1-(bromomethyl)cyclohexane-1-carboxylic acid as anticancer agents. For example, modifications to the compound have led to the development of inhibitors targeting histone deacetylases (HDACs), which play a critical role in cancer progression. These inhibitors have shown promising results in preclinical trials .

| Compound | Target | IC50 Value |

|---|---|---|

| Tubastatin A | HDAC6 | 15 nM |

| 1-Derivative | HDAC6 | 22 nM |

Case Studies

4. Enantioselective Synthesis Using Engineered Enzymes

A significant case study involved the engineering of E. coli esterase BioH to enhance S-enantioselectivity towards methyl (R,S)-3-cyclohexene-1-carboxylate derived from 1-(bromomethyl)cyclohexane-1-carboxylic acid. The engineered enzyme improved enantiomeric excess from 32.3% to 70.9%, demonstrating the compound's utility in biocatalysis and green chemistry.

5. Structure-Activity Relationship Studies

Research has shown that modifications on the cyclohexane ring can significantly affect biological activity. For instance, structure-activity relationship (SAR) studies indicated that variations in substituents on 1-(bromomethyl)cyclohexane-1-carboxylic acid can lead to different binding affinities at biological targets such as cannabinoid receptors .

作用機序

The mechanism of action of 1-(bromomethyl)cyclohexane-1-carboxylic acid involves its interaction with molecular targets and pathways. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives that may interact with biological targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on Acidity and Reactivity

Hydroxycyclohexanecarboxylic Acids

- Example : cis- and trans-2-Hydroxycyclohexane-1-carboxylic acid.

- Acidity : cis-2-Hydroxy derivatives exhibit lower pKa (~4.68) compared to trans-isomers (~4.80), attributed to intramolecular hydrogen bonding stabilizing the conjugate base .

- Reactivity : The hydroxyl group participates in hydrogen bonding and oxidation reactions, contrasting with the bromomethyl group’s propensity for nucleophilic substitution.

Amino-Substituted Derivatives

- Example: 1-[(2-Fluorophenyl)amino]cyclohexanecarboxylic acid and Boc-protected 1-aminocyclohexanecarboxylic acid . Acidity: The amino group (pKa ~9–10) is less acidic than the carboxylic acid (pKa ~2–3). Boc protection further reduces reactivity, enhancing lipophilicity for peptide synthesis. Reactivity: The bromomethyl group offers SN2 reactivity, while amino groups enable coupling or coordination chemistry.

Aromatic and Halogenated Derivatives

4-Bromophenyl and 4-Chlorophenyl Derivatives

- Examples : Methyl 1-(4-bromophenyl)cyclohexane-1-carboxylate and 1-(4-chlorophenyl)cyclohexane-1-carboxylic acid .

- Aromatic Effects : The aryl rings increase rigidity and UV absorbance. Bromine/chlorine substituents enhance electrophilicity but reduce solubility in polar solvents.

- Applications : These compounds are intermediates in drug synthesis (e.g., kinase inhibitors), whereas bromomethyl derivatives are more suited for alkylation reactions.

Cyclohexene and Methyl-Substituted Analogs

- Examples : Cyclohex-1-enylcarboxylic acid and 2-methylcyclohex-1-enylcarboxylic acid .

- Reactivity : The conjugated alkene in cyclohexenyl derivatives facilitates Diels-Alder reactions, unlike the saturated bromomethyl compound.

- Steric Effects : Methyl groups increase steric hindrance, slowing nucleophilic attack compared to bromomethyl’s leaving-group ability.

Key Properties (Table 1)

生物活性

1-(Bromomethyl)cyclohexane-1-carboxylic acid (CAS No. 72335-62-7) is a compound that has garnered interest in the fields of medicinal chemistry and biological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of a cyclohexane ring with a bromomethyl group and a carboxylic acid functional group. The presence of these functional groups contributes to its unique reactivity and potential interactions with biological targets.

Synthesis Methods

1-(Bromomethyl)cyclohexane-1-carboxylic acid can be synthesized through several methods, primarily involving the bromination of cyclohexane-1-carboxylic acid. Common approaches include:

- Bromination : Using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

- Reflux Conditions : The reaction typically occurs under reflux conditions in an inert solvent such as carbon tetrachloride or chloroform.

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies have shown that derivatives of 1-(bromomethyl)cyclohexane-1-carboxylic acid can induce apoptosis in cancer cell lines, suggesting potential as a lead compound for developing anticancer agents. The carboxylic acid moiety might facilitate interactions with cellular receptors involved in apoptosis pathways.

The biological activity of 1-(bromomethyl)cyclohexane-1-carboxylic acid is attributed to its ability to undergo nucleophilic substitution reactions, leading to the formation of various derivatives that can interact with biological targets. The carboxylic acid group is capable of forming hydrogen bonds and engaging in electrostatic interactions, which may influence enzyme activity or receptor binding .

Comparative Analysis

To better understand the uniqueness of 1-(bromomethyl)cyclohexane-1-carboxylic acid, a comparison with similar compounds is helpful:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Cyclohexane-1-carboxylic acid | Lacks bromomethyl group | Limited antimicrobial activity |

| 1-Bromo-1-(bromomethyl)cyclohexane | Contains additional bromine atom | Enhanced reactivity but different target interaction |

| Cyclohexylmethyl bromide | Lacks carboxylic acid group | Primarily used as an alkylating agent |

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential applications of 1-(bromomethyl)cyclohexane-1-carboxylic acid:

- Anticancer Studies : A study demonstrated that derivatives exhibited selective cytotoxicity against T-lymphoblastic cell lines while sparing normal cells, indicating a promising therapeutic index for cancer treatment .

- Antimicrobial Investigations : Research highlighted the compound's efficacy against Gram-positive bacteria, suggesting further exploration into its mechanism could yield valuable insights for antibiotic development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。